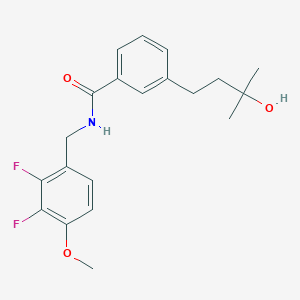

![molecular formula C22H31N5O B5545589 9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which includes compounds similar to the one , can be accomplished through intramolecular spirocyclization of pyridine substrates. This process involves the activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile in the presence of titanium isopropoxide (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various techniques, including crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies help in understanding the geometric configuration, bond lengths, and angles, which are crucial for predicting the reactivity and interaction of the molecule with other substances (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

The chemical reactivity of 3,9-diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including but not limited to spirocyclization, Michael addition, and reactions with various nucleophiles and electrophiles. These reactions facilitate the introduction of diverse functional groups into the molecule, thereby altering its physical and chemical properties (Yang, Xiao-fa, Padilla, & Rotstein, 2008).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystalline structure, provide insights into the compound's stability, solubility, and suitability for various applications. These properties are often determined through crystallography and thermodynamic studies, offering a detailed understanding of the compound's behavior under different conditions (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are fundamental for exploring the compound's potential applications in synthesis, catalysis, and material science. These properties are typically investigated through a combination of experimental and theoretical methods, such as reaction studies and computational chemistry analyses (Lee & Park, 2015).

科学的研究の応用

Synthesis Techniques

Research has demonstrated methods for constructing diazaspiro[5.5]undecane derivatives, showcasing the compound's relevance in chemical synthesis. For example, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates represents a pivotal method, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, catalyst-free synthesis approaches for nitrogen-containing spiro heterocycles via double Michael addition reactions highlight efficient pathways to synthesize these complex structures (Aggarwal, Vij, & Khurana, 2014).

Biological Activity

The compound and its derivatives have been explored for various biological activities. While direct studies on this specific compound are not highlighted, research on closely related structures provides insights into potential applications. For instance, 1,9-diazaspiro[5.5]undecanes have been discussed for their bioactivity, showing potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Activity

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has revealed significant antihypertensive activity in spontaneously hypertensive rat models, indicating the potential therapeutic applications of such compounds in managing hypertension (Clark et al., 1983).

Antimicrobial and Antiviral Activities

Derivatives of diazaspiro[5.5]undecanes have been evaluated for antimicrobial and antiviral activities, suggesting the utility of these compounds in developing new therapeutic agents against infectious diseases. For example, compounds with the diazaspiro[5.5]undecane structure have shown activity against HSV1 and HAV-MBB, highlighting their potential as antiviral agents (Attaby et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

9-[(1-propan-2-ylimidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O/c1-18(2)27-13-10-24-20(27)16-25-11-7-22(8-12-25)6-5-21(28)26(17-22)15-19-4-3-9-23-14-19/h3-4,9-10,13-14,18H,5-8,11-12,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVSNTHUSDKVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)